1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is a nitrogen-containing heterocyclic compound classified under pyrrolopyridazine derivatives. It is characterized by a fused ring system that includes both pyrrole and pyridazine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one belongs to the broader category of heterocyclic compounds, specifically those that contain multiple nitrogen atoms within their ring structures. These compounds are often explored for their pharmacological properties and potential as therapeutic agents.
The synthesis of 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one typically involves cyclization reactions starting from suitable precursors. Common synthetic routes include:
The synthesis often requires precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity. For industrial applications, methods may be scaled up using continuous flow reactors to enhance efficiency and reduce production costs.
The molecular structure of 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one features a fused bicyclic system consisting of a pyrrole ring and a pyridazine ring. The molecular formula is with a molecular weight of approximately 119.124 g/mol.
Key structural data includes:
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity for potential therapeutic applications.
The mechanism of action for 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one involves its interaction with specific biological targets. Research indicates that this compound may inhibit certain kinases by binding to their active sites. This action disrupts signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy and other diseases where kinase inhibition is beneficial .
The chemical properties include:
Relevant data from literature indicates that modifications to the structure can lead to significant changes in both physical and chemical properties, impacting biological activity and therapeutic potential .
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has several scientific uses:
Research continues into optimizing this compound for enhanced efficacy and reduced side effects in therapeutic contexts .
Traditional synthesis of the 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one core relies on cyclization strategies using readily available precursors. A common approach involves Friedel-Crafts acylation of 1-acetylindoline, followed by reaction with diethyl oxalate to form intermediate diketones. Subsequent hydrazine hydrate-mediated cyclization yields the fused pyrrolopyridazinone ring system [1]. For 4-amino-substituted derivatives—key pharmacophores in kinase inhibitors—nucleophilic substitution at the C4 position of 4-chloro-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one precursors is employed. This route enables installation of aryl, heteroaryl, or alkylamino groups critical for bioactivity [1] [3].
Table 1: Traditional Synthetic Routes for Pyrrolo[2,3-d]pyridazinone Derivatives
| Starting Material | Key Steps | Target Derivative | Yield (%) |
|---|---|---|---|
| 1-Acetylindoline | Friedel-Crafts, diethyl oxalate, hydrazine cyclization | Unsubstituted scaffold | ~45 [1] |
| 4-Chloro-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one | Nucleophilic substitution with amines | 4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones | 50–85 [3] |
| 7H-Pyrrolo[2,3-d]pyrimidine | Phosphorus oxychloride halogenation, aminolysis | 4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines* | 60–90 [9] |
*Note: Illustrates analogous chemistry for structurally related scaffolds.
Limitations include moderate regioselectivity during electrophilic substitutions and the need for multi-step purification. For example, iodination at C5 of the scaffold often requires stoichiometric reagents and generates positional isomers, reducing atom economy [1] .
Transition metal catalysis enables precise functionalization of the pyrrolopyridazinone core. Suzuki-Miyaura cross-coupling is pivotal for introducing aryl/heteroaryl groups at the C5 position. Using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (1–5 mol%), reactions proceed at 80–100°C with arylboronic acids, achieving yields of 70–92% [5]. This method circumvents harsh conditions needed for traditional electrophilic substitutions. For C3-functionalization, direct C–H activation strategies are emerging. Pd-catalyzed couplings with aryl iodides using directing groups (e.g., pyrimidyl) enable regioselective arylation, though applications to pyrrolopyridazinones remain exploratory [5] [7].
Recent advances focus on asymmetric catalysis for chiral sidechain installation. Copper(I)-catalyzed N-arylation of 4-aminopyrrolopyridazinones with bromoaryl substrates using BINAM ligands achieves enantioselectivities >90% ee, critical for kinase inhibitor selectivity [1]. Additionally, photoredox catalysis facilitates radical trifluoromethylation at electron-rich positions (C6/C7), enhancing metabolic stability without pre-functionalization [5].
Solvent and energy optimization are central to sustainable pyrrolopyridazinone synthesis. Aqueous-phase cyclization replaces toxic organic solvents (DMF, DMSO) for hydrazine-mediated ring closures, improving reaction mass efficiency by >40% [8]. For example, ZrOCl₂·8H₂O (2 mol%) catalyzes one-pot, three-component condensations in water at 50°C, forming fused pyrimidines with 85–93% yield [8].
Microwave-assisted synthesis reduces reaction times from hours to minutes. Cyclodehydration of hydrazino-pyrrole intermediates under microwave irradiation (150°C, 20 min) delivers the tricyclic core in 88% yield versus 45% under conventional heating [5]. Continuous flow reactors address scalability limitations: a telescoped process combining Friedel-Crafts acylation and cyclization achieves 1.2 kg/day throughput with 65% overall yield, minimizing waste [1].
Computational methods guide the optimization of pyrrolopyridazinone-based kinase inhibitors. Molecular docking into RIPK1’s allosteric pocket (PDB: 4NEU, 6RLN) reveals that 4-amino and C5-aryl groups form hydrogen bonds with Glu97 and hydrophobic contacts with Leu70/Val75 [1] [3]. For derivatives like 13c (RIPK1 IC₅₀ = 59.8 nM), free energy perturbation (FEP) calculations predicted a 20-fold potency gain by replacing 4-Cl with 4-CF₃, validated experimentally [3].
Table 2: Computationally Guided Optimization of RIPK1 Inhibitors
| Derivative | Substituent (R) | Predicted ΔG (kcal/mol) | Experimental RIPK1 IC₅₀ (nM) | Selectivity (vs. RIPK3) |
|---|---|---|---|---|
| 10 | 4-Cl | -9.2 | 156 [1] | 28-fold |
| 12 | 2,4-diCl | -10.8 | 8.5 [1] | 153-fold |
| 13c | 3-CF₃ | -12.1 | 59.8 [3] | >485-fold |
QSAR models using Hammett constants and steric parameters (Es) rationalize bioactivity trends: electron-withdrawing C5 substituents (σ > 0.5) enhance RIPK1 affinity by 3–5-fold, while bulky groups (Es < -1.0) improve selectivity over off-target kinases [1] [10]. ADMET prediction (SwissADME) prioritizes derivatives with low logP (<3) and <10 rotatable bonds, aligning with the oral bioavailability of 13c (F = 59.55%) [3].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5